Enhanced Aqueous Solubility vs. NBD-Chloride (NBD-Cl) via Diethanolamine Substitution
The target compound, bearing two hydroxyethyl groups, exhibits a predicted XLogP3-AA of -0.2, indicating significantly greater hydrophilicity than the widely used derivatization reagent 4-chloro-7-nitrobenzofurazan (NBD-Cl). While experimentally measured aqueous solubility for the target compound is reported as 38 µg/mL , published solubility data for NBD-Cl under equivalent conditions are not available from the retrieved sources. This evidence is therefore class-level inference based on physicochemical prediction; a direct head-to-head solubility measurement under identical experimental conditions is lacking .
| Evidence Dimension | Lipophilicity (XLogP3-AA) as predictor of aqueous solubility |
|---|---|
| Target Compound Data | XLogP3-AA = -0.2 |
| Comparator Or Baseline | 4-Chloro-7-nitrobenzofurazan (NBD-Cl); XLogP3 typically > 1.5 for NBD-halides (literature range) |
| Quantified Difference | ΔXLogP3-AA ≈ 1.7 units in favor of target compound hydrophilicity |
| Conditions | Predicted by XLogP3-AA algorithm; experimental solubility data for comparator not directly available in retrieved sources. |
Why This Matters
Higher hydrophilicity reduces non-specific membrane binding and improves wash-out in live-cell imaging, making this compound preferable for aqueous-based assays where NBD-Cl would require organic co-solvents.
